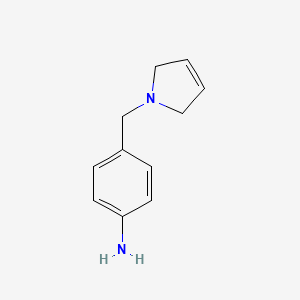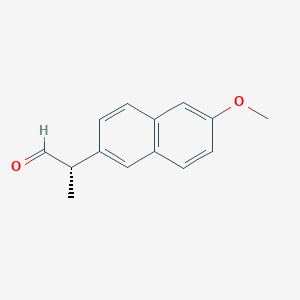
(S)-2-(6-methoxynaphthalen-2-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(6-methoxynaphthalen-2-yl)propanal is an organic compound that belongs to the class of naphthyl derivatives. These compounds are characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings. The specific structure of this compound includes a methoxy group at the 6-position of the naphthalene ring and a propanal group at the 2-position, with the stereochemistry specified as (2S).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-methoxynaphthalen-2-yl)propanal can be achieved through various organic synthesis techniques. One common method involves the Friedel-Crafts acylation of a naphthalene derivative followed by reduction and functional group transformation. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate acylating agent.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(S)-2-(6-methoxynaphthalen-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: (2S)-2-(6-Methoxy-2-naphthyl)propanoic acid.
Reduction: (2S)-2-(6-Methoxy-2-naphthyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-(6-methoxynaphthalen-2-yl)propanal may have applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of naphthyl derivatives on biological systems.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of dyes, fragrances, or other industrial chemicals.
作用機序
The mechanism of action of (S)-2-(6-methoxynaphthalen-2-yl)propanal would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- (2S)-2-(6-Hydroxy-2-naphthyl)propanal
- (2S)-2-(6-Methyl-2-naphthyl)propanal
- (2S)-2-(6-Ethoxy-2-naphthyl)propanal
Uniqueness
(S)-2-(6-methoxynaphthalen-2-yl)propanal is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The stereochemistry (2S) also plays a crucial role in its interactions with other molecules, potentially leading to different effects compared to its (2R) enantiomer or other similar compounds.
特性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
(2S)-2-(6-methoxynaphthalen-2-yl)propanal |
InChI |
InChI=1S/C14H14O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-10H,1-2H3/t10-/m1/s1 |
InChIキー |
RCGQAPUWWHXBOK-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
正規SMILES |
CC(C=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-nitrophenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B8528295.png)
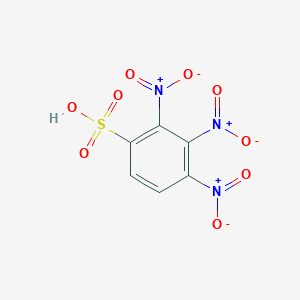
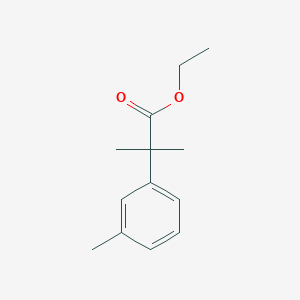
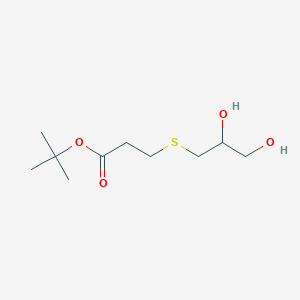
![2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride](/img/structure/B8528325.png)
![1-{[1-(4-Chlorophenyl)cyclopropyl]methyl}-1-ethylpyrrolidin-1-ium iodide](/img/structure/B8528340.png)
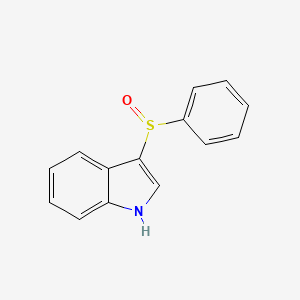
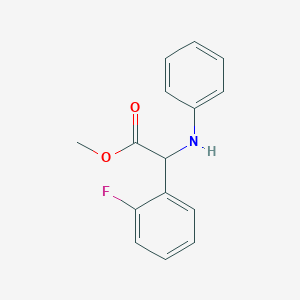
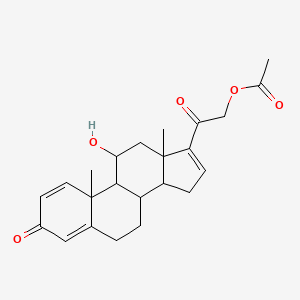
![(4aS,10bR)-1,2,3,4,4a,5,6,10b-Octahydrobenzo[f]quinoline](/img/structure/B8528378.png)
![tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane](/img/structure/B8528389.png)
![2-{4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B8528393.png)
